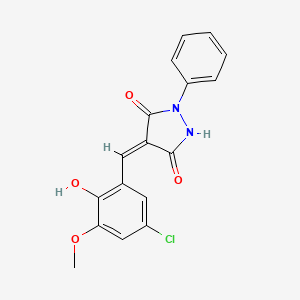
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as MEP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. It has also been shown to have an effect on the endocannabinoid system, which plays a role in pain perception and inflammation.
Biochemical and Physiological Effects:
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to have a number of biochemical and physiological effects, including the modulation of cytokine production, the reduction of oxidative stress, and the inhibition of microglial activation. It has also been shown to have an effect on the expression of genes involved in inflammation and pain perception.
实验室实验的优点和局限性
One of the main advantages of using 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its low toxicity and high purity. It has also been found to be stable under a variety of conditions, making it a reliable compound for use in research. However, one limitation of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental setups.
未来方向
There are a number of future directions for research on 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide, including further studies on its mechanism of action, its potential as a treatment for neurological disorders, and its use in combination with other drugs. Additionally, the development of new synthesis methods for 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide could lead to improvements in its purity and solubility, making it a more versatile compound for use in research.
In conclusion, 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide is a small molecule with a range of potential therapeutic properties. Its low toxicity, high purity, and stability make it a reliable compound for use in scientific research. Further studies on its mechanism of action and potential applications could lead to important discoveries in the field of pharmacology.
合成方法
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This method yields 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide with a purity of over 95%. Other methods include the reaction of 4-ethylpiperazine with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride, or the reaction of 4-ethylpiperazine with 2-methoxyphenyl isocyanate.
科学研究应用
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antidepressant properties. It has also been shown to have potential as a treatment for neuropathic pain, anxiety disorders, and Parkinson's disease. 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied in both in vitro and in vivo models, and has shown promising results in animal studies.
属性
IUPAC Name |
4-ethyl-N-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-16-8-10-17(11-9-16)14(18)15-12-6-4-5-7-13(12)19-2/h4-7H,3,8-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIOUZCZUXHYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-methoxyphenyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)
![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)

![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)

![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)

![1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)

![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)
